Technical Guide: Synthesis of (1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol
Technical Guide: Synthesis of (1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol
Topic: Synthesis of (1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide details the high-fidelity synthesis of (1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol , a functionalized heteroaryl scaffold often utilized as a pharmacophore in kinase inhibitor discovery (e.g., JAK or EGFR inhibitors). The protocol prioritizes regiochemical control and convergent assembly, utilizing a palladium-catalyzed C–N cross-coupling strategy to link the deactivated pyridine core with the pyrazole moiety, followed by a selective hydride reduction.
Key Structural Features:
-
Core: 1,3-Disubstituted Pyrazole.
-
N1-Substituent: 2-Pyridyl ring functionalized with a strong electron-donating group (EDG), dimethylamine, at the C4 position.
-
C3-Substituent: Hydroxymethyl group (primary alcohol).
Retrosynthetic Analysis & Strategy
The synthesis is designed to minimize late-stage functional group manipulation. A convergent approach is selected to avoid the regioselectivity challenges associated with de novo pyrazole ring construction on a pyridine scaffold.
Strategic Disconnections
-
C–N Bond Formation (Key Step): The bond between the pyrazole N1 and pyridine C2 is constructed via Buchwald-Hartwig amination. This is preferred over SNAr due to the deactivating nature of the 4-dimethylamino group on the pyridine ring, which renders the 2-chloro position less electrophilic.
-
Functional Group Interconversion (FGI): The primary alcohol is generated last via reduction of an ester precursor. This prevents potential side reactions (O-arylation) during the coupling step.
-
Pyridine Functionalization: The 4-dimethylamino group is installed via regioselective SNAr on 2,4-dichloropyridine early in the route.
Figure 1: Retrosynthetic logic flow emphasizing a convergent C-N coupling strategy.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-(dimethylamino)pyridine
Objective: Regioselective installation of the dimethylamino group at the C4 position of the pyridine ring. Rationale: In 2,4-dichloropyridine, the C4 position is more reactive towards nucleophilic attack than C2 due to the para-like resonance stabilization of the Meisenheimer intermediate involving the ring nitrogen.
Protocol:
-
Setup: Charge a 500 mL round-bottom flask with 2,4-dichloropyridine (10.0 g, 67.6 mmol) and anhydrous THF (100 mL).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add dimethylamine (2.0 M in THF, 40.5 mL, 81.1 mmol, 1.2 equiv) dropwise over 20 minutes.
-
Base: Add triethylamine (11.3 mL, 81.1 mmol) to scavenge HCl.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Note: If C2-substitution byproduct is observed (>5%), lower the temperature to -10 °C for the addition.
-
-
Workup: Quench with water (100 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes). The C4-substituted product typically elutes after the bis-substituted byproduct but before the C2-isomer (if present).
-
Yield: Expected 75-85% as an off-white solid.
Step 2: Buchwald-Hartwig Coupling
Objective: Coupling of 2-chloro-4-(dimethylamino)pyridine with ethyl 1H-pyrazole-3-carboxylate. Rationale: The electron-rich nature of the pyridine partner deactivates the 2-Cl position toward classical SNAr. A Palladium-catalyzed system utilizing a bidentate ligand (Xantphos) is chosen to facilitate oxidative addition and reductive elimination while suppressing dehalogenation.
Protocol:
-
Reagents: In a glovebox or under Ar flow, combine:
-
2-Chloro-4-(dimethylamino)pyridine (5.0 g, 31.9 mmol)
-
Ethyl 1H-pyrazole-3-carboxylate (4.9 g, 35.1 mmol, 1.1 equiv)
-
Pd2(dba)3 (292 mg, 0.32 mmol, 1 mol%)
-
Xantphos (370 mg, 0.64 mmol, 2 mol%)
-
Cs2CO3 (15.6 g, 47.9 mmol, 1.5 equiv)
-
-
Solvent: Add anhydrous 1,4-Dioxane (80 mL).
-
Reaction: Seal the vessel and heat to 100 °C for 16 hours.
-
Monitoring: Monitor for the disappearance of the pyridine chloride via LC-MS.
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Recrystallization from EtOH or column chromatography (Hexane/EtOAc) to yield ethyl 1-(4-(dimethylamino)pyridin-2-yl)-1H-pyrazole-3-carboxylate .
Step 3: Reduction to Alcohol
Objective: Selective reduction of the ester to the primary alcohol without reducing the pyridine ring or the pyrazole core. Rationale: LiAlH4 is the standard reagent. While NaBH4 is safer, it is often too slow for esters. The electron-rich pyridine ring is resistant to hydride reduction under these conditions.
Protocol:
-
Setup: Flame-dry a 250 mL 3-neck flask. Add LiAlH4 (1.0 g, 26.3 mmol, 1.5 equiv) and anhydrous THF (50 mL) under N2. Cool to 0 °C.
-
Addition: Dissolve the ester intermediate (4.56 g, 17.5 mmol) in THF (30 mL) and add dropwise to the LiAlH4 suspension. Maintain internal temp < 5 °C.
-
Reaction: Stir at 0 °C for 30 mins, then warm to RT for 2 hours.
-
Fieser Workup (Critical for Safety):
-
Cool back to 0 °C.
-
Add 1.0 mL Water (slowly).
-
Add 1.0 mL 15% NaOH .
-
Add 3.0 mL Water .
-
Warm to RT and stir for 15 mins until a white granular precipitate forms.
-
-
Isolation: Filter through Celite. Dry the filtrate over MgSO4 and concentrate in vacuo.
-
Final Purification: If necessary, purify via prep-HPLC or crystallization (EtOAc/Heptane) to obtain the target (1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol .
Data Summary & Analytical Expectations
| Parameter | Specification / Expectation |
| Appearance | White to off-white crystalline solid |
| Molecular Weight | 218.26 g/mol |
| 1H NMR (DMSO-d6) | Pyridine: δ ~8.0 (d, 1H, H6), 6.5 (dd, 1H, H5), 7.2 (d, 1H, H3). Pyrazole: δ ~8.4 (d, 1H, H5), 6.4 (d, 1H, H4). NMe2: δ ~3.0 (s, 6H). CH2OH: δ ~4.5 (d, 2H), 5.2 (t, 1H, OH). |
| MS (ESI+) | [M+H]+ = 219.1 |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in Water. |
Safety & Handling (E-E-A-T)
-
LiAlH4: Pyrophoric. Reacts violently with water.[2][3] Use only dry solvents and inert atmosphere. Have a Class D fire extinguisher nearby.
-
Aminopyridines: Can be toxic if absorbed through skin. Use double nitrile gloves.
-
Palladium Catalysts: Heavy metal waste must be segregated.
References
- Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Buchwald-Hartwig Coupling: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link
- Reduction Protocols: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
Pyrazole Synthesis: Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984-7034. Link
